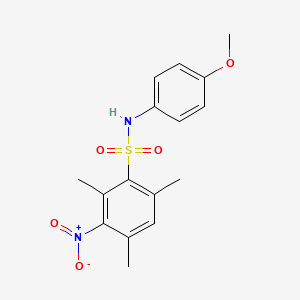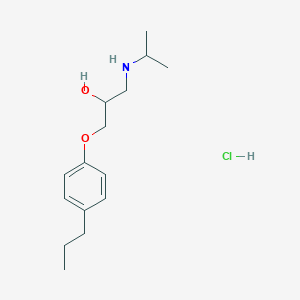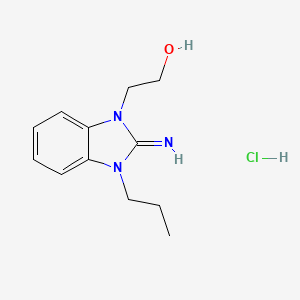
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a hydroxyphenyl group
Preparation Methods
The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of sulfonyl and hydroxyphenyl groups with biological targets.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-(2,5-dimethylphenyl)sulfonyl-N-(4-hydroxyphenyl)piperidine-4-carboxamide: This compound has a similar structure but with the hydroxy group at a different position on the phenyl ring.
1-(2,5-dimethylphenyl)sulfonyl-N-(3-methoxyphenyl)piperidine-4-carboxamide: This compound features a methoxy group instead of a hydroxy group, which can affect its reactivity and binding properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-14-6-7-15(2)19(12-14)27(25,26)22-10-8-16(9-11-22)20(24)21-17-4-3-5-18(23)13-17/h3-7,12-13,16,23H,8-11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKQBNRYEHFGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-[5-(3-pyridinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5016479.png)
![2-[3-(3,6-Dichloro-carbazol-9-yl)-2-hydroxy-propyl]-1,1-dioxo-1,2-dihydro-1lambda*6*-benzo[d]isothiazol-3-one](/img/structure/B5016494.png)
![2,3-dichloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5016502.png)


![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[3-(methylthio)propanoyl]-3-piperidinol](/img/structure/B5016514.png)
![Ethyl 7a-(4-ethylphenyl)-2,7-dioxonaphtho[2,3-b]oxirene-1a-carboxylate](/img/structure/B5016520.png)


![2-ethyl-1-[(4-nitrophenyl)sulfonyl]piperidine](/img/structure/B5016549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylcyclohexanamine](/img/structure/B5016556.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B5016562.png)
